molecular formula C8H15NO2 B102796 1-Tert-butyl-2-azetidinecarboxylic acid CAS No. 18085-38-6

1-Tert-butyl-2-azetidinecarboxylic acid

Cat. No.: B102796
CAS No.: 18085-38-6
M. Wt: 157.21 g/mol
InChI Key: DGBAPZLVXNOENB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-tert-butyl-2-azetidinecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable azetidine precursor, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

1-Tert-butyl-2-azetidinecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl-2-azetidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-azetidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Tert-butyl-2-azetidinecarboxylic acid can be compared with other azetidine derivatives, such as:

    1-tert-Butyl-3-azetidinecarboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-tert-Butyl-4-azetidinecarboxylic acid: Another positional isomer with different chemical properties.

    Azetidine-2-carboxylic acid: Lacks the tert-butyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBAPZLVXNOENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304753
Record name 1-tert-butyl-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-38-6
Record name 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 167182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18085-38-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butyl-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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